molecular formula C8H17NO B583664 1-Methylpiperidine-2-ethanol-d3 CAS No. 1346601-98-6

1-Methylpiperidine-2-ethanol-d3

Cat. No.: B583664
CAS No.: 1346601-98-6
M. Wt: 146.248
InChI Key: OVMRRCXDBKEQIU-FIBGUPNXSA-N
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Description

1-Methylpiperidine-2-ethanol-d3 is a deuterated analogue of 1-Methylpiperidine-2-ethanol. It is a stable isotope-labeled compound with the molecular formula C8H14D3NO and a molecular weight of 146.25. This compound is often used in scientific research due to its unique properties, including its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-ethanol-d3 can be synthesized through the deuteration of 1-Methylpiperidine-2-ethanolThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications. The production process is carried out under strict quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2-ethanol-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-Methylpiperidine-2-ethanol-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs like Thioridazine.

    Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-2-ethanol-d3 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the formation of active drug compounds. The deuterium atoms in its structure can influence the metabolic stability and pharmacokinetics of the resulting drugs, enhancing their efficacy and reducing side effects.

Comparison with Similar Compounds

  • 1-Methylpiperidine-2-ethanol (non-deuterated)
  • 1-Methylpiperidine-2-propanol
  • 1-Methylpiperidine-2-butanol

Comparison: 1-Methylpiperidine-2-ethanol-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research and pharmaceutical applications. The deuterium labeling allows for precise tracking in metabolic studies and enhances the stability of the compound. Compared to its non-deuterated analogue, this compound offers improved performance in NMR spectroscopy and other analytical techniques .

Properties

CAS No.

1346601-98-6

Molecular Formula

C8H17NO

Molecular Weight

146.248

IUPAC Name

2-[1-(trideuteriomethyl)piperidin-2-yl]ethanol

InChI

InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3/i1D3

InChI Key

OVMRRCXDBKEQIU-FIBGUPNXSA-N

SMILES

CN1CCCCC1CCO

Synonyms

2-(2-Hydroxyethyl)-1-methylpiperidine-d3;  1-Methyl-2-piperidineethanol-d3;  NSC 75616-d3; 

Origin of Product

United States

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